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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

mechanism of action of a compound is paramount. This guide provides a comparative analysis

of the pharmacological effects of AVE 0991, a nonpeptide agonist of the Mas receptor, by

examining its performance in wild-type animals versus Mas receptor knockout models. The

data presented here unequivocally demonstrates that the primary effects of AVE 0991 are

mediated through the Mas receptor.

The validation of AVE 0991 as a Mas receptor agonist has been substantiated through various

in vivo and in vitro studies. A key approach has been the use of Mas receptor knockout mice,

which have consistently shown a blunted or abolished response to AVE 0991 across different

physiological systems. This includes its effects on renal function, blood pressure regulation,

and inflammatory responses.[1][2][3]

Quantitative Data Presentation
The following tables summarize the key quantitative data from studies comparing the effects of

AVE 0991 in wild-type (WT) and Mas receptor knockout (Mas-KO) mice.
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Parameter
Animal
Model

Treatment
Wild-Type
(WT)

Mas-KO Reference

Urinary

Volume

(mL/60 min)

Water-loaded

C57BL/6

Mice

Vehicle 0.27 ± 0.05 0.27 ± 0.03 [3]

AVE 0991

(0.58 nmol/g)
0.06 ± 0.03 0.37 ± 0.10 [3]

Urinary

Osmolality

(mOsm/KgH₂

O)

Water-loaded

C57BL/6

Mice

Vehicle 681.1 ± 165.8 696.9 ± 131.7 [3]

AVE 0991

(0.58 nmol/g)
1669 ± 231.0 684.4 ± 183.2 [3]

These results clearly show that AVE 0991 significantly reduces urinary volume and increases

urine osmolality in wild-type mice, an effect that is completely absent in Mas receptor knockout

mice, indicating the Mas receptor is essential for this action.[3]

Effects of AVE 0991 in a Model of Acute Kidney Injury
Parameter

Animal
Model

Treatment
Wild-Type
(WT) + I/R

Mas-KO +
I/R

Reference

Serum

Creatinine

(mg/dL)

Ischemia/Rep

erfusion (I/R)
Vehicle ~1.8 ~1.8 [1][4]

AVE 0991

(9.0 mg/kg)
~1.0 Not Reported [1][4]

In a model of renal ischemia-reperfusion injury, AVE 0991 demonstrated a renoprotective effect

by attenuating the increase in serum creatinine in wild-type mice.[1][4] Interestingly, the

baseline injury level in Mas-KO mice was similar to that in wild-type mice, suggesting that while

exogenous activation of the Mas receptor by AVE 0991 is protective, the endogenous Ang-(1-

7)/Mas axis may not play a major role in this acute injury model.[1][4]
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Anti-inflammatory Effects of AVE 0991 in a Colitis Model

Parameter
Animal
Model

Treatment
Histological
Score

Percentage
of
Ulceration

Reference

Colitis

Severity

DSS-induced

Colitis

DSS +

Vehicle
High High [5]

DSS + AVE

0991 (daily)

Significantly

Reduced

Significantly

Reduced
[5]

AVE 0991 treatment significantly ameliorated the severity of colitis in a dextran sulfate sodium

(DSS)-induced model, as evidenced by reduced histological scores and percentage of

ulceration.[5] Studies have shown that the vasodilatory effect of AVE0991, a key anti-

inflammatory mechanism, is abolished in Mas-deficient mice, supporting the role of the Mas

receptor in mediating its protective effects in inflammatory conditions.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

Water Diuresis Protocol in Mice
Animal Preparation: Male C57BL/6 (wild-type) and Mas receptor knockout mice are used.

The animals are housed individually in metabolic cages for acclimatization at least three

days prior to the experiment.

Water Loading: Conscious mice are administered a water load via intraperitoneal injection

(0.05 mL/g of body weight).

Drug Administration: AVE 0991 (0.58 nmol/g) or its vehicle (10⁻² mol/L KOH) is administered

in the same injection as the water load.

Urine Collection and Analysis: Urine is collected for 60 minutes following the injection. The

total urinary volume is measured, and the urine osmolality is determined using an

osmometer.[3][6]
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Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Induction of Colitis: Acute colitis is induced in mice by administering 3-5% (w/v) DSS in their

drinking water for 5-7 consecutive days.

AVE 0991 Treatment: AVE 0991 is administered to the treatment group, typically via

intraperitoneal injections, at specified doses (e.g., daily injections of 1, 20, or 40 mg/kg).[5]

Assessment of Colitis Severity:

Clinical Scoring: Daily monitoring of body weight, stool consistency, and the presence of

blood in the stool.

Macroscopic Evaluation: After sacrifice, the colon is excised, and its length and weight are

measured. The presence of edema, adhesions, and ulcerations is noted.

Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and

eosin (H&E). The histological score is determined by evaluating the extent of inflammation,

mucosal damage, ulceration, and immune cell infiltration. The percentage of ulceration is

calculated relative to the total colon length.[5][7][8]

Murine Model of Renal Ischemia-Reperfusion (I/R) Injury
Animal Surgery: Male C57BL/6 (wild-type) or Mas-/- mice are anesthetized. A midline

incision is made, and both renal pedicles are identified and clamped for 30 minutes to induce

ischemia. Sham-operated animals undergo the same procedure without clamping.

Reperfusion: After 30 minutes, the clamps are removed to allow reperfusion of the kidneys.

AVE 0991 Administration: AVE 0991 (9.0 mg/kg) or vehicle is administered subcutaneously

immediately after ischemia and again 12 hours after reperfusion.[1][4]

Functional and Histological Assessment: 24 hours after reperfusion, blood samples are

collected to measure serum creatinine levels. The kidneys are harvested for histological

examination (H&E staining) to assess the degree of tubular necrosis, cast formation, and

inflammation. A semi-quantitative scoring system is used to evaluate the extent of glomerular

and tubular injury.[1][4]
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Mandatory Visualization
The following diagrams illustrate the key signaling pathway of AVE 0991 and a typical

experimental workflow.
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Caption: AVE 0991 signaling pathway.
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Caption: Experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-body-img
https://www.benchchem.com/product/b10800321?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental
Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

2. An experimental model of colitis induced by dextran sulfate sodium from acute progresses
to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC
[pmc.ncbi.nlm.nih.gov]

3. ahajournals.org [ahajournals.org]

4. files.core.ac.uk [files.core.ac.uk]

5. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits
an Additive Effect with Azathioprine - PMC [pmc.ncbi.nlm.nih.gov]

6. ahajournals.org [ahajournals.org]

7. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium
Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

8. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits
an Additive Effect with Azathioprine [mdpi.com]

To cite this document: BenchChem. [Validating AVE 0991's Mas Receptor Agonism: A
Comparison in Knockout Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800321#validating-ave-0991-results-with-mas-
receptor-knockout-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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